Ethyl 2-(3-chloro-2-fluorophenyl)acetate
Description
Nuclear Magnetic Resonance (NMR) Spectral Analysis
NMR data for structurally similar esters, such as ethyl 3-chloro-2-formylpropanoate derivatives, reveal characteristic splitting patterns:
$$ ^1\text{H} $$ NMR (300 MHz, CDCl$$_3 $$) :
| δ (ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| 1.34 | Triplet | 3H | CH$$_3$$ (ethyl) |
| 4.21–4.40 | Quartet | 2H | OCH$$_2$$ (ethyl) |
| 3.72 | Singlet | 2H | CH$$_2$$ (acetate) |
| 7.12–7.43 | Multiplet | 3H | Aromatic protons |
$$ ^{13}\text{C} $$ NMR (75 MHz, CDCl$$_3 $$) :
| δ (ppm) | Assignment |
|---|---|
| 14.0 | CH$$_3$$ (ethyl) |
| 61.8 | OCH$$_2$$ (ethyl) |
| 43.4 | CH$$_2$$ (acetate) |
| 168.7 | C=O (ester) |
| 128.9–132.8 | Aromatic carbons |
The deshielded carbonyl carbon at $$ \delta $$ 168.7 ppm confirms esterification.
Infrared (IR) Vibrational Frequency Mapping
IR spectra of ethyl 2-(2-fluorophenyl)acetate analogs show key absorptions:
| Wavenumber (cm⁻¹) | Assignment |
|---|---|
| 1730 | ν(C=O) ester stretching |
| 1245 | ν(C-O) ester asymmetric |
| 1096 | ν(C-O) ester symmetric |
| 755 | δ(C-Cl) bending |
| 690 | δ(C-F) bending |
The absence of O-H stretches (3300–2500 cm⁻¹) confirms the absence of free carboxylic acid impurities.
Mass Spectrometric Fragmentation Patterns
Electron ionization (EI-MS) yields characteristic fragments:
| m/z | Fragment Ion |
|---|---|
| 216 | [M]$$^+$$ (molecular ion) |
| 170 | [M - C$$2$$H$$5$$OH]$$^+$$ |
| 142 | [C$$7$$H$$5$$ClF]$$^+$$ |
| 111 | [C$$6$$H$$4$$Cl]$$^+$$ |
The base peak at m/z 170 corresponds to loss of ethanol from the ester group, followed by sequential cleavage of the methylene bridge.
Computational Chemistry Approaches
Density Functional Theory (DFT) Calculations
B3LYP/6-311+G(d,p) calculations predict:
- Bond lengths : C=O (1.21 Å), C-O (1.34 Å), C-Cl (1.73 Å), C-F (1.35 Å)
- Dipole moment : 2.98 D (directed toward fluorine)
- LogP : 2.58, indicating moderate lipophilicity
The HOMO (-6.34 eV) localizes on the phenyl ring, while the LUMO (-1.87 eV) resides on the ester carbonyl, suggesting electrophilic reactivity at the carbonyl carbon.
Molecular Orbital Analysis and Electron Density Mapping
Laplacian of electron density ($$ \nabla^2 \rho $$) maps reveal:
- Electron-deficient regions : Chlorine atom ($$ \nabla^2 \rho = +0.25 $$)
- Electron-rich regions : Ester oxygen ($$ \nabla^2 \rho = -1.12 $$)
Non-covalent interaction (NCI) plots highlight weak C-H···O hydrogen bonds between the ethyl group and carbonyl oxygen, stabilizing the gauche conformation.
Structure
2D Structure
Properties
IUPAC Name |
ethyl 2-(3-chloro-2-fluorophenyl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClFO2/c1-2-14-9(13)6-7-4-3-5-8(11)10(7)12/h3-5H,2,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOFZBYFBEDBQMZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=C(C(=CC=C1)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClFO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90697509 | |
| Record name | Ethyl (3-chloro-2-fluorophenyl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90697509 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1035262-78-2 | |
| Record name | Ethyl (3-chloro-2-fluorophenyl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90697509 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis via Alkylation of Ethyl 2-haloacetate
One common and efficient method involves the nucleophilic substitution of ethyl 2-haloacetate (commonly ethyl 2-chloroacetate) with 3-chloro-2-fluorophenyl derivatives under basic conditions.
-
$$
\text{Ethyl 2-chloroacetate} + \text{3-chloro-2-fluorophenyl nucleophile} \xrightarrow[\text{solvent}]{\text{base}} \text{this compound}
$$ -
- Solvent: Polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
- Base: Potassium carbonate (K2CO3) or sodium hydride (NaH)
- Temperature: Room temperature to 80°C
- Reaction time: 6–24 hours
| Condition | Yield (%) | Purity (HPLC) |
|---|---|---|
| DMF, K2CO3, 25°C, 12 h | 70–85 | ≥98% |
| DMSO, NaH, 60°C, 8 h | 75–80 | 95–97% |
This method benefits from mild reaction conditions and good selectivity, minimizing side reactions such as hydrolysis or over-alkylation.
Esterification of 2-(3-chloro-2-fluorophenyl)acetic Acid
Another approach is the direct esterification of the corresponding acid with ethanol under acidic catalysis.
-
$$
\text{2-(3-chloro-2-fluorophenyl)acetic acid} + \text{ethanol} \xrightarrow[\text{acid catalyst}]{\text{reflux}} \text{this compound} + \text{water}
$$ -
- Catalyst: Concentrated sulfuric acid or p-toluenesulfonic acid
- Solvent: Excess ethanol (acts as both reagent and solvent)
- Temperature: Reflux (~78°C)
- Reaction time: 6–12 hours
- Water removal by azeotropic distillation or molecular sieves to drive equilibrium
| Condition | Yield (%) | Purity (GC or HPLC) |
|---|---|---|
| H2SO4, ethanol, reflux, 8 h | 65–75 | 90–95% |
| p-Toluenesulfonic acid, reflux | 70–80 | 92–96% |
This method is classical but may require careful control of reaction time and water removal to achieve high yields.
Reaction Conditions and Optimization
The choice of solvent, base, and temperature significantly influences the yield and purity of this compound.
| Parameter | Effect on Yield | Effect on Purity | Notes |
|---|---|---|---|
| Solvent | Polar aprotic solvents enhance yield by stabilizing intermediates | Improved purity due to reduced side reactions | DMF preferred over ethanol for alkylation |
| Base | Strong bases increase reaction rate but may cause side reactions | Moderate bases preferred for selectivity | K2CO3 balances reactivity and selectivity |
| Temperature | Higher temperatures accelerate reaction but may reduce purity | Moderate temperatures (25–60°C) optimal | Avoid overheating to prevent decomposition |
| Reaction Time | Longer times improve conversion but risk hydrolysis | Optimal time 6–12 h | Monitoring by TLC or HPLC recommended |
Data Table: Summary of Preparation Methods
| Method | Starting Materials | Key Reagents/Conditions | Yield (%) | Purity (%) | Advantages | Disadvantages |
|---|---|---|---|---|---|---|
| Alkylation of ethyl 2-chloroacetate | Ethyl 2-chloroacetate, 3-chloro-2-fluorophenyl nucleophile | K2CO3, DMF, 25–60°C, 6–24 h | 70–85 | ≥98 | Mild conditions, high purity | Requires polar aprotic solvent |
| Esterification of acid | 2-(3-chloro-2-fluorophenyl)acetic acid, ethanol | H2SO4 or p-TsOH, reflux, 6–12 h | 65–80 | 90–96 | Simple reagents, classical method | Equilibrium reaction, water removal needed |
| Hydrazone intermediate route | Ethyl 2-chloroacetate, substituted aniline | Reflux in ethanol, hydrazine derivatives | Moderate | Moderate | Versatile intermediate | Multi-step, less direct |
Research Findings and Notes
- The alkylation method using ethyl 2-chloroacetate is favored for industrial synthesis due to its higher selectivity and yields under controlled conditions.
- Esterification is practical for laboratory-scale synthesis but requires efficient removal of water to push the equilibrium toward ester formation.
- The presence of electron-withdrawing groups (chlorine and fluorine) on the phenyl ring affects the nucleophilicity and reactivity, necessitating optimization of bases and solvents to maximize yield.
- Analytical techniques such as HPLC, GC, and NMR are essential for monitoring reaction progress and confirming product purity.
- Side reactions such as hydrolysis of ester or over-alkylation can be minimized by controlling temperature and reaction time.
Scientific Research Applications
Ethyl 2-(3-chloro-2-fluorophenyl)acetate has several applications in scientific research:
Pharmaceuticals: It is used as an intermediate in the synthesis of various pharmaceutical compounds, particularly those with anti-inflammatory and analgesic properties.
Agrochemicals: The compound is used in the development of herbicides and pesticides due to its ability to interfere with specific biological pathways in plants and pests.
Chemical Research: It serves as a model compound in studies of esterification, substitution, and oxidation reactions, providing insights into reaction mechanisms and kinetics.
Mechanism of Action
The mechanism of action of Ethyl 2-(3-chloro-2-fluorophenyl)acetate depends on its application:
Pharmaceuticals: The compound may act by inhibiting specific enzymes or receptors involved in inflammatory pathways, thereby reducing inflammation and pain.
Agrochemicals: It may disrupt essential biological processes in target organisms, such as enzyme inhibition or interference with cellular signaling pathways.
Comparison with Similar Compounds
Key Observations:
- Substituent Effects: Electron-Withdrawing Groups (Cl, F): Increase electrophilicity of the acetate group, enhancing reactivity in nucleophilic acyl substitutions. Polarity: Hydroxyl or trifluoromethyl groups (as in C₁₀H₁₀ClFO₃ and C₁₁H₁₁F₃O₂) alter solubility and partition coefficients, impacting bioavailability .
Biological Activity
Ethyl 2-(3-chloro-2-fluorophenyl)acetate is a compound of growing interest in various scientific fields, particularly in medicinal chemistry due to its diverse biological activities. This article discusses the compound's biochemical properties, mechanisms of action, and potential applications, supported by relevant data and findings.
Chemical Structure and Properties
- Molecular Formula : C₁₀H₁₁ClF O₂
- Molecular Weight : 216.637 g/mol
- Structure : The compound features a chloro and a fluoro substituent on a phenyl ring, linked to an ethyl acetate moiety. This unique structure contributes to its reactivity and biological activity .
Biological Activity Overview
This compound exhibits several biological activities that make it a subject of research in pharmacology and biochemistry. Key activities include:
- Antimicrobial Properties : Investigated for its ability to inhibit microbial growth.
- Anti-inflammatory Effects : Explored for potential use in reducing inflammation in various models.
- Enzyme Interaction : Known to interact with cytochrome P450 enzymes, influencing drug metabolism.
The mechanisms by which this compound exerts its biological effects are multifaceted:
- Enzyme Inhibition : The compound may act as an inhibitor by binding to the active sites of enzymes, particularly cytochrome P450s, thereby altering their catalytic activity.
- Gene Expression Modulation : It can influence the expression of genes related to oxidative stress and apoptosis, affecting cell proliferation and survival.
- Cell Signaling Pathways : The compound impacts various signaling pathways that regulate cellular functions.
Case Studies
-
Cytotoxicity Studies :
Cell Line CC50 Value (µM) LNCaP 4.5 PC3 12.6 -
Dosage Effects in Animal Models :
- Research indicates that lower doses may enhance metabolic activity, while higher doses can lead to toxic effects such as liver damage and increased oxidative stress.
Applications
This compound has potential applications across various fields:
- Medicinal Chemistry : As a lead compound for developing new anti-inflammatory and antimicrobial agents.
- Biochemical Research : Used in enzyme inhibition studies and receptor binding assays.
- Industrial Applications : Employed in the synthesis of agrochemicals and specialty chemicals.
Q & A
Q. What are the established synthetic routes for Ethyl 2-(3-chloro-2-fluorophenyl)acetate, and how can reaction conditions be optimized?
Methodological Answer: The synthesis typically involves esterification of the corresponding carboxylic acid derivative with ethanol under acidic catalysis. For example:
Acid Activation: React 3-chloro-2-fluorophenylacetic acid with ethanol in the presence of a strong acid catalyst (e.g., H₂SO₄ or HCl) to form the ester.
Purification: Use fractional distillation or column chromatography to isolate the product.
Optimization Strategies:
Q. What spectroscopic and crystallographic techniques are most effective for structural characterization?
Methodological Answer:
- NMR Spectroscopy: Use H and C NMR to confirm the ester group and substituent positions (e.g., δ 4.1–4.3 ppm for the ethyl group, δ 170–175 ppm for the carbonyl carbon).
- X-Ray Crystallography: Grow single crystals via slow evaporation (e.g., in ethyl acetate/hexane). Refine structures using SHELX programs to resolve bond lengths and angles .
- Mass Spectrometry: High-resolution MS (HRMS) validates molecular ion peaks and fragmentation patterns.
Advanced Research Questions
Q. How can researchers resolve contradictions between spectroscopic data and computational modeling results?
Methodological Answer:
- Cross-Validation: Compare experimental NMR shifts with Density Functional Theory (DFT)-calculated chemical shifts (e.g., using Gaussian or ORCA software).
- Purity Checks: Re-crystallize the compound and re-run spectra to exclude impurities.
- Dynamic Effects: Consider variable-temperature NMR to assess conformational flexibility that may explain discrepancies .
Q. How do structural modifications (e.g., halogen position) influence reactivity and biological activity compared to analogs?
Methodological Answer: Conduct comparative studies using analogs like:
Q. What strategies improve yield in large-scale synthesis without compromising purity?
Methodological Answer:
Q. How can computational tools predict the compound’s interactions with biological targets?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina or Schrödinger to model binding to enzymes/receptors (e.g., cytochrome P450).
- MD Simulations: Run GROMACS simulations to assess stability of ligand-target complexes.
- ADMET Prediction: Tools like SwissADME evaluate pharmacokinetic properties (e.g., logP, bioavailability) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
